Product packaging for Azasetron Hydrochloride-13C,d3(Cat. No.:CAS No. 123040-16-4)

Azasetron Hydrochloride-13C,d3

货号: B1665925
CAS 编号: 123040-16-4
分子量: 386.3 g/mol
InChI 键: DBMKBKPJYAHLQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context and Therapeutic Classification

Azasetron (B53510) hydrochloride, known by the development code Y-25130, is an antiemetic agent developed by Mitsubishi Pharma in Japan. newdrugapprovals.orggoogle.com It was first launched in Japan in 1994 under the trade name Serotone. newdrugapprovals.orgwikipedia.org The compound was approved for marketing and is sold by Torii Pharmaceutical Co., Ltd. wikipedia.org Its initial introduction into the pharmaceutical market was a result of research by Yoshitomi Pharm, Ind., Ltd. and Japan Tobacco Inc., who received approval for the drug in 1994. nih.gov

Azasetron hydrochloride is classified as a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. patsnap.commedchemexpress.com Its therapeutic effect is achieved by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. patsnap.com These receptors are located in critical areas involved in the emesis reflex, including the gastrointestinal tract and the brain's chemoreceptor trigger zone. patsnap.com During treatments like chemotherapy or in postoperative situations, the body releases large amounts of serotonin from enterochromaffin cells in the gut. patsnap.compatsnap.com This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, sending signals to the brain's vomiting center. patsnap.com Azasetron hydrochloride specifically inhibits this binding, thereby interrupting the emetic signaling pathway and preventing nausea and vomiting. patsnap.compatsnap.com Its high selectivity for the 5-HT3 receptor subtype contributes to its targeted action. patsnap.com

Chemically, Azasetron is a benzamide (B126) derivative, a structural classification that distinguishes it from many other first-generation 5-HT3 receptor antagonists. nih.govnih.govresearchgate.net Its IUPAC name is N-(1-azabicyclo[2.2.2]octan-8-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide. wikipedia.org This benzoxazine (B1645224) structure is different from the carbazole (B46965) (e.g., Ondansetron), indazole (e.g., Granisetron), and indole (B1671886) (e.g., Dolasetron) cores that characterize other members of the "setron" class. nih.govamegroups.org Research indicates that Azasetron exhibits a high affinity for the 5-HT3 receptor and may have a longer duration of action compared to some of its counterparts. nih.govnih.gov

Significance in Emesis Management Research

Azasetron hydrochloride has been a subject of significant research for its role in managing one of the most distressing side effects of cancer treatment: chemotherapy-induced nausea and vomiting (CINV). nih.govresearchgate.netcancer.gov It has been studied for its efficacy in preventing both acute (within 24 hours of chemotherapy) and delayed (2-5 days after) emesis, particularly in patients receiving highly emetogenic agents like cisplatin (B142131). wikipedia.orgnih.gov

Research has consistently shown that combination therapy enhances antiemetic efficacy. Studies have found that administering Azasetron with the corticosteroid dexamethasone (B1670325) is more effective for preventing cisplatin-induced emesis than using Azasetron alone. nih.gov

Comparative clinical trials have also been conducted to position Azasetron's efficacy relative to other 5-HT3 antagonists. A key multicenter, randomized, double-dummy, double-blind trial compared Azasetron with Ondansetron (B39145) for the prevention of delayed CINV. nih.govresearchgate.net The study concluded that Azasetron showed inferiority in the control of delayed CINV when compared with Ondansetron, though the safety profiles of the two drugs were similar. nih.govresearchgate.net

Table 1: Research Findings of Azasetron vs. Ondansetron in Delayed CINV Prevention Data sourced from a randomized, double-dummy, multicenter trial. nih.govresearchgate.net

ParameterAzasetron GroupOndansetron Group
Complete Response (Days 2-6)45%54.5%
Conclusion of StudyNon-inferiority of Azasetron was not proven.

The application of Azasetron hydrochloride extends to the prevention of postoperative nausea and vomiting (PONV), a common complication following surgery. patsnap.comnih.gov Its efficacy in this setting has been evaluated in various clinical studies.

Table 2: Research Findings of Azasetron vs. Ondansetron in PONV Prevention Data sourced from a prospective, randomized, double-blind study in patients undergoing gynecological laparoscopic surgery. nih.gov

ParameterAzasetron Group (10 mg)Ondansetron Group (8 mg)
Overall PONV Incidence49%65%
Nausea Incidence (12-24h post-op)24%45%
Vomiting Incidence (12-24h post-op)2%18%

Further research explored combination therapies for PONV prevention. A trial investigating patients undergoing ambulatory thyroidectomy found that adding dexmedetomidine (B676) to a standard Azasetron regimen did not result in a statistically significant reduction in the incidence of PONV over 24 hours compared to Azasetron alone. nih.govfrontiersin.org

Research on Radiation-Induced Nausea and Vomiting (RINV)

Research specifically detailing the efficacy of azasetron hydrochloride for radiation-induced nausea and vomiting (RINV) is limited in publicly accessible, English-language clinical trial literature. However, the therapeutic class to which azasetron belongs, the 5-HT3 receptor antagonists, has been extensively studied and is a cornerstone in the management of RINV. amegroups.cnnih.gov

Systematic reviews and meta-analyses have demonstrated that 5-HT3 receptor antagonists as a class are significantly more effective than placebo and older antiemetic agents like dopamine (B1211576) receptor antagonists for the prophylaxis of RINV, particularly in patients receiving radiotherapy to the abdomen, pelvis, or the total body. amegroups.cnamegroups.org These studies form the evidence base for international antiemetic guidelines, which recommend the use of 5-HT3 receptor antagonists for patients at moderate to high risk of RINV. amegroups.cnascopubs.org

The risk of RINV is stratified based on the irradiated site, with total body irradiation (TBI) carrying a high risk, and radiation to the upper abdomen being a moderate risk. amegroups.cnascopubs.org For these patient populations, 5-HT3 receptor antagonists are a standard prophylactic treatment. amegroups.cnascopubs.org

While direct comparative data for azasetron in RINV is scarce, studies on other 5-HT3 antagonists like ondansetron, granisetron (B54018), and dolasetron (B1670872) have shown their efficacy. nih.govnih.govnih.gov For instance, a meta-analysis of randomized controlled trials indicated that 5-HT3 receptor antagonists provided significantly better control of both vomiting and nausea compared to dopamine receptor antagonists in patients undergoing radiotherapy to the abdomen or pelvis. amegroups.cn Another study in a similar patient population found that palonosetron, a second-generation 5-HT3 antagonist, offered improved control of nausea and vomiting compared to historical data with first-generation agents. amegroups.org

In the context of chemotherapy-induced nausea and vomiting (CINV), azasetron has been compared with other 5-HT3 antagonists. One multicenter, randomized trial found that azasetron was inferior to ondansetron in preventing delayed CINV. nih.gov Another study comparing oral azasetron to intravenous granisetron for CINV found no significant difference in efficacy. jst.go.jp While these findings relate to CINV, they provide some insight into the relative potency of azasetron within its class.

The following table summarizes the general efficacy of the 5-HT3 receptor antagonist class in managing RINV, based on available systematic reviews and clinical trials of various agents within the class.

Efficacy of 5-HT3 Receptor Antagonists in Radiation-Induced Nausea and Vomiting (General Class Data)

Radiotherapy SiteRisk LevelComparatorOutcome MeasureEfficacy of 5-HT3 RAReference
Upper Abdomen/PelvisModerateDopamine Receptor AntagonistsComplete Control of VomitingSignificantly More Efficacious amegroups.cn
Upper Abdomen/PelvisModerateDopamine Receptor AntagonistsComplete Control of NauseaSignificantly More Efficacious amegroups.cn
Upper Abdomen/PelvisModeratePlaceboComplete Control of VomitingSignificantly More Efficacious amegroups.cn
Upper Abdomen/PelvisModeratePlaceboComplete Control of NauseaSignificantly More Efficacious amegroups.cn
Total Body IrradiationHighOther Agents (Placebo, Metoclopramide, etc.)Prevention of VomitingMore Effective amegroups.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21Cl2N3O3 B1665925 Azasetron Hydrochloride-13C,d3 CAS No. 123040-16-4

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Azasetron Hydrochloride

Molecular Mechanism of Action

The primary mechanism of azasetron (B53510) hydrochloride involves the competitive blockade of 5-HT3 receptors, which are crucial in the emetic reflex. patsnap.compatsnap.com This action interrupts the signaling cascade initiated by the release of serotonin (B10506) in response to emetogenic stimuli.

Selective 5-HT3 Receptor Antagonism

Azasetron hydrochloride is a benzamide (B126) derivative that acts as a potent and selective antagonist of the 5-HT3 receptor. medchemexpress.comnih.gov Unlike indole-type antagonists, its distinct chemical structure contributes to its specific pharmacokinetic profile. nih.gov The 5-HT3 receptors are ligand-gated ion channels, and their activation by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, triggering depolarization in neurons. nih.govresearchgate.net Azasetron competitively binds to these receptors, preventing serotonin from initiating this response. patsnap.compatsnap.com This antagonistic action is the cornerstone of its antiemetic effect. The compound demonstrates a high affinity for 5-HT3 receptors, with a pKi value of 9.27. wikipedia.org

Serotonin Release and Emetic Signaling Pathway Interruption

Chemotherapeutic agents can cause cellular damage in the gastrointestinal tract, leading to the release of large amounts of serotonin from enterochromaffin cells in the small intestine. patsnap.comnih.govgpnotebook.comamegroups.org This released serotonin then binds to 5-HT3 receptors located on the terminals of vagal afferent nerves. patsnap.comamegroups.orgwikipedia.org The activation of these peripheral receptors initiates a neural signal that is transmitted to the central nervous system, specifically to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS), which are key areas in the brainstem's vomiting center. amegroups.orgwikipedia.orgtaylorandfrancis.com Azasetron hydrochloride, by blocking these 5-HT3 receptors, effectively interrupts this emetic signaling pathway at its origin, thereby preventing the transmission of the vomiting reflex to the brain. patsnap.compatsnap.com

High Receptor Binding Affinity and Selectivity Studies

Azasetron hydrochloride exhibits a high and selective binding affinity for 5-HT3 receptors. patsnap.comnih.gov Studies using radioligand binding assays with [3H]granisetron in rat small intestine preparations have shown that azasetron has a high affinity for these receptors, which are pivotal in its antiemetic action against chemotherapy-induced emesis. researchgate.net While all 5-HT3 receptor antagonists share this fundamental mechanism, they possess different chemical structures, which can lead to variations in receptor binding affinity, dose-response, and duration of effect. wikipedia.orgnih.gov Palonosetron, a second-generation antagonist, for instance, has a significantly higher binding affinity (over 30-fold greater) and a longer half-life compared to first-generation antagonists. amegroups.orgwikipedia.orgresearchgate.net Azasetron's selectivity for 5-HT3 receptors ensures it does not significantly interfere with other serotonin receptor subtypes or other neurotransmitter receptors like dopamine (B1211576), histamine, or muscarinic acetylcholine (B1216132) receptors, which minimizes certain side effects. patsnap.comwikipedia.org

Neurophysiological Pathways in Emesis Research

The antiemetic action of azasetron hydrochloride is deeply intertwined with the complex neurophysiological pathways that govern the vomiting reflex, particularly in the context of chemotherapy-induced emesis.

Role of Enterochromaffin Cells and Serotonin Release

Enterochromaffin (EC) cells, located within the gastrointestinal mucosa, are the primary source of peripheral serotonin. nih.govamegroups.org These cells act as sensory transducers, releasing serotonin in response to various stimuli, including cytotoxic drugs used in chemotherapy. amegroups.orgnih.gov The released serotonin is a key mediator of acute chemotherapy-induced nausea and vomiting (CINV). nih.govgpnotebook.com Studies have shown that chemotherapeutic agents like cisplatin (B142131) induce a significant release of serotonin from EC cells, which correlates with the onset of emesis. nih.govnih.gov This release is believed to be a result of direct cytotoxicity on the gastrointestinal mucosa, including the EC cells. nih.gov The measurement of plasma chromogranin A (CgA), which is co-stored and co-released with serotonin from EC cells, has been used as a marker for serotonin release and the severity of cisplatin-induced emesis. ascopubs.org

Vagal Afferent Nerves and Chemoreceptor Trigger Zone (CTZ)

The serotonin released from enterochromaffin cells acts on 5-HT3 receptors located on vagal afferent nerve fibers in the gut wall. patsnap.comamegroups.orgwikipedia.org These nerves transmit the emetic signals to the brainstem. patsnap.com The primary central sites involved in processing these signals are the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata. amegroups.orgtaylorandfrancis.comwikipedia.org The CTZ is particularly important as it lies outside the blood-brain barrier, making it accessible to emetogenic substances circulating in the blood. wikipedia.org It contains a high density of 5-HT3 receptors, as well as other neurotransmitter receptors. amegroups.orgwikipedia.org Azasetron hydrochloride exerts its antiemetic effect by blocking 5-HT3 receptors both peripherally on the vagal afferent nerves and centrally in the CTZ and NTS, thus effectively suppressing the vomiting reflex at multiple points in the pathway. patsnap.comamegroups.orgwikipedia.orgnih.gov

Central and Peripheral 5-HT3 Receptor Blockade

The emetic response, or the act of vomiting, is a complex process involving both central and peripheral pathways. A key neurotransmitter in this process is serotonin (5-hydroxytryptamine, or 5-HT), which is released by enterochromaffin cells in the gastrointestinal tract in response to certain stimuli, such as chemotherapeutic agents. patsnap.com This released serotonin then binds to 5-HT3 receptors located on vagal afferent nerves in the gut and in key areas of the central nervous system (CNS), including the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarii. nih.govdrugbank.com The activation of these receptors transmits signals that ultimately trigger nausea and vomiting. nih.gov

Azasetron hydrochloride exerts its antiemetic effect by competitively blocking these 5-HT3 receptors. patsnap.com By occupying these receptor sites, it prevents serotonin from binding and initiating the emetic signal cascade. patsnap.com This blockade occurs at both peripheral sites, on the vagal nerve terminals in the gastrointestinal tract, and centrally within the brain. patsnap.compatsnap.com This dual action effectively interrupts the communication pathway that leads to nausea and vomiting. patsnap.com

Comparative Mechanistic Studies with Other 5-HT3 Receptor Antagonists

Azasetron hydrochloride belongs to a class of drugs known as 5-HT3 receptor antagonists, which includes other agents like ondansetron (B39145), granisetron (B54018), and palonosetron. echemi.comresearchgate.net While all drugs in this class share the same primary mechanism of action—blocking 5-HT3 receptors—they exhibit differences in their chemical structures, receptor binding affinities, and pharmacokinetic profiles. drugbank.comnih.gov

Animal studies have indicated that azasetron's affinity for the 5-HT3 receptor in the rat cerebral cortex is significantly higher than that of metoclopramide, approximately twice that of ondansetron, and comparable to that of granisetron. echemi.com In one study, azasetron demonstrated the highest 5-HT3 receptor occupancy among several first-generation 5-HT3 receptor antagonists. iiarjournals.org This high receptor occupancy, which can be nearly 100% for a few hours after administration and remain high at 24 hours, is correlated with its antiemetic effect. iiarjournals.org

Unlike some other 5-HT3 antagonists, such as ondansetron and tropisetron (B1223216) which may exhibit weak antagonism at the 5-HT4 receptor, granisetron and dolasetron (B1670872) (and its major metabolite) are considered pure 5-HT3 antagonists. nih.gov Ondansetron has also been shown to bind to other serotonin receptors and the opioid mu receptor. nih.gov Azasetron, classified as a benzamide derivative, has a distinct chemical structure compared to indole-type 5-HT3 receptor antagonists like granisetron and ondansetron. nih.gov A key difference lies in its pharmacokinetic profile; a significant portion of intravenously and orally administered azasetron is excreted unchanged in the urine. nih.gov

Furthermore, while the clinical significance is not yet fully understood, variations exist in how these drugs are metabolized by the cytochrome P450 (CYP) enzyme system. amegroups.org For instance, ondansetron is metabolized by CYP3A4, CYP2D6, and CYP1A2, whereas granisetron's metabolism is primarily mediated by the CYP3A isoenzyme. amegroups.orgamegroups.cn These differences in metabolism can potentially lead to variability in individual patient responses. drugbank.com

Table 1: Comparison of 5-HT3 Receptor Antagonists

Feature Azasetron Ondansetron Granisetron
Receptor Binding Affinity High Moderate High
Receptor Occupancy Very High Moderate Moderate
Chemical Class Benzamide Carbazalone Indazole
Primary Metabolism - CYP3A4, CYP2D6, CYP1A2 CYP3A
Excretion Largely unchanged in urine Extensive hepatic metabolism Hepatic metabolism

Table 2: Compound Names Mentioned

Compound Name
Azasetron hydrochloride
Dolasetron
Granisetron
Metoclopramide
Ondansetron
Palonosetron
Serotonin (5-hydroxytryptamine, 5-HT)

Pharmacological Studies of Azasetron Hydrochloride

Pharmacodynamics Research

Pharmacodynamics explains what a drug does to the body. For azasetron (B53510) hydrochloride, this involves its interaction with specific receptors and the resulting physiological response.

Receptor Occupancy Studies

Azasetron hydrochloride is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. wjgnet.comnih.govwikipedia.org Its primary mechanism of action is to competitively bind to and block 5-HT3 receptors, thereby inhibiting the action of serotonin (B10506). patsnap.comjst.go.jp These receptors are found on nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone of the brainstem. patsnap.comnih.gov The antiemetic effect of azasetron is directly related to its ability to occupy these 5-HT3 receptors, which interrupts the emetic signal transmission to the brain. patsnap.com

Azasetron is classified as a benzamide (B126) derivative, distinguishing it chemically from indole-type 5-HT3 antagonists like ondansetron (B39145) and granisetron (B54018). wjgnet.comnih.gov It demonstrates a high binding affinity for the 5-HT3 receptor, with a reported pKi value of 9.27. wikipedia.org Studies comparing various 5-HT3 antagonists have noted that azasetron has a higher affinity for the receptor than some other agents in its class. nih.gov In vitro research using rat cerebral cortex membranes showed its inhibitory affinity (Ki value) was comparable to granisetron and ondansetron. medchemexpress.com This high selectivity ensures it does not significantly interfere with other serotonin receptor subtypes, focusing its action on the emesis pathway. nih.gov

Table 1: Receptor Binding Affinity of Azasetron

Parameter Value Species/System
pKi 9.27 Not Specified
Ki 1.82 nmol/L Rat Cerebral Cortex

This table summarizes the reported binding affinity of Azasetron for the 5-HT3 receptor.

Dose-Response Relationships in Preclinical Models

Preclinical studies have demonstrated a clear dose-response relationship for the effects of azasetron hydrochloride. In animal models, azasetron has been shown to inhibit emesis induced by chemotherapeutic agents in a dose-dependent manner. For instance, in rats, orally administered azasetron inhibited cisplatin-induced emesis. nih.gov

Further studies in conscious rats showed that azasetron, along with other selective 5-HT3 antagonists, dose-dependently depressed the increase in fecal pellet output caused by the 5-HT3 receptor agonist 2-methyl-5-HT and by wrap-restraint stress. nih.govtaylorandfrancis.com In a different preclinical model using rat hippocampal slices, azasetron (referred to as Y-25130) produced dose-dependent neuroprotection against ischemia-induced damage, with an EC50 of 1.8 uM. gladpharm.com

Table 2: Preclinical Dose-Response Findings for Azasetron

Preclinical Model Effect Dose Range / Potency
Cisplatin-induced emesis (Rat) Inhibition of emesis Dose-dependent
Stress-accelerated colonic transit (Rat) Inhibition of transit 0.01-10 mg/kg, p.o.
Ischemia-induced neurodegeneration (Rat hippocampal slice) Neuroprotection EC50 = 1.8 µM

This table presents findings from various preclinical models illustrating the dose-dependent effects of Azasetron.


Pharmacokinetics Research

Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Azasetron hydrochloride is well-absorbed after administration. patsnap.com Following oral administration in rats, the drug is primarily absorbed from the small intestine, with an estimated absorption of over 91%. jst.go.jp In humans, orally administered azasetron has a high bioavailability of approximately 90%. wjgnet.comwikipedia.org

Once absorbed, azasetron is widely distributed throughout the body. patsnap.com Studies in rats with radiolabeled azasetron showed that radioactivity distributed rapidly into various tissues, with high levels found in the gut, urinary bladder, liver, pituitary gland, kidney, and pancreas. jst.go.jp However, previous studies have indicated that azasetron exhibits significantly less distribution into the brain when compared to ondansetron, showing little correlation between blood and brain concentrations. nih.gove-crt.org Research has also identified azasetron as a substrate for the P-glycoprotein (MDR1) efflux transporter, which may influence its distribution characteristics. researchmap.jp

Hepatic Metabolism via Cytochrome P450 Enzymes

The metabolism of azasetron involves the hepatic cytochrome P450 (CYP450) enzyme system. patsnap.comopenanesthesia.org In vitro studies using rat and dog liver microsomes have shown that the metabolism of azasetron involves processes such as N-demethylation and hydroxylation, which are catalyzed by P450 enzymes. jst.go.jpresearchgate.net Another enzyme system, flavin-containing monooxygenase (FMO), appears to participate alongside P450 in the N-oxidation of the azabicyclooctane ring in rats. jst.go.jpresearchgate.net

Importantly, studies using human liver microsomes have investigated azasetron's potential for drug-drug interactions. nih.gov At concentrations of 1 or 10 µM, azasetron did not inhibit or stimulate the activities of several key CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov This suggests that azasetron is unlikely to cause clinically significant metabolic interactions with other drugs that are metabolized by these common CYP pathways. wjgnet.comnih.gov

Excretion Pathways

Azasetron hydrochloride is primarily eliminated from the body via the kidneys. patsnap.comechemi.com A significant portion of the drug is excreted in its original, unmetabolized form. wjgnet.com Studies have shown that approximately 60-70% of an administered dose of azasetron is excreted as the unchanged drug in the urine. wjgnet.comnih.gov

In rat studies, after oral administration of ¹⁴C-labeled azasetron, over 96% of the total radioactivity was excreted within 48 hours. jst.go.jp The primary routes of excretion were urine and bile. jst.go.jp In bile-duct cannulated rats, azasetron was mainly excreted as the unchanged drug and a metabolite known as M1 in the urine, while the primary components in bile were metabolites M1 and M3. jst.go.jp There is also evidence suggesting that about 24% of the radioactivity excreted in the bile is reabsorbed from the intestine, indicating some degree of enterohepatic circulation. jst.go.jp

Bioavailability Studies

The bioavailability of azasetron hydrochloride, a crucial factor in its therapeutic efficacy, has been the subject of several pharmacokinetic investigations. Studies have revealed that the route of administration significantly influences the extent and rate of its absorption into the systemic circulation.

Orally administered azasetron has been shown to exhibit good bioavailability, estimated to be approximately 90%. nih.gov This high percentage is attributed to a saturable transport mechanism in the small intestine, which facilitates its absorption. nih.gov Following oral administration in rabbits, the peak plasma concentration (Cmax) averaged 124.7 ng/mL and was reached at a mean time (tmax) of 0.85 hours.

In contrast, rectal administration of azasetron as a suppository has demonstrated a more rapid and greater absorption compared to the oral route. In a study involving rabbits, the absolute bioavailability following rectal administration was 52.9%, which was significantly higher than the 21.6% observed after oral dosing. The mean Cmax after the rectal dose was substantially higher at 904.8 ng/mL, and the tmax was much shorter at 0.18 hours, indicating a faster onset of absorption. These findings suggest that rectal administration could be a viable alternative, particularly when rapid action is required.

Furthermore, studies in rats have explored the distribution of azasetron. After a single oral dose of radiolabeled azasetron hydrochloride, the radioactivity was primarily absorbed from the small intestine. jst.go.jp The plasma levels of radioactivity peaked within 0.6 hours, and the area under the plasma concentration-time curve (AUC) increased more than proportionally with the dose, suggesting non-linear pharmacokinetics. jst.go.jp

A comparative study in Wistar rats evaluated the plasma kinetics and inner ear distribution of racemic azasetron, (+)-azasetron hydrochloride, and (-)-azasetron hydrochloride after a single oral dose. google.com The results indicated that administration of (+)-azasetron led to a greater total exposure (AUC) to azasetron in the plasma, perilymph, and inner ear tissues compared to the racemic mixture or the (-)-enantiomer. google.com

Table 1: Comparative Bioavailability of Azasetron Hydrochloride via Oral and Rectal Administration in Rabbits

Route of Administration Absolute Bioavailability (%) Mean Cmax (ng/mL) Mean tmax (h)
Oral 21.6 124.7 0.85
Rectal 52.9 904.8 0.18

Data sourced from a study in rabbits.

Analytical Methods for Plasma Quantification

Accurate quantification of azasetron hydrochloride in plasma is essential for pharmacokinetic studies. To this end, various sophisticated analytical methods have been developed and validated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the determination of azasetron hydrochloride in biological matrices like plasma. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method for azasetron, a sample preparation step is first employed to extract the drug from the plasma matrix. researchgate.netnih.gov A common approach is protein precipitation, where a reagent like trichloroacetic acid or methanol (B129727) is added to the plasma sample to precipitate proteins, leaving the drug in the supernatant for analysis. researchgate.netresearchgate.net An internal standard (IS), a compound with similar chemical properties to azasetron, is often added at the beginning of the sample preparation process to ensure accuracy and correct for any variability during extraction and analysis. researchgate.netnih.gov Examples of internal standards used in azasetron assays include doxapram (B1670896) hydrochloride and granisetron. researchgate.netresearchgate.net

The prepared sample is then injected into a liquid chromatography system. Chromatographic separation is typically achieved using a C18 reversed-phase column. researchgate.netnih.govresearchgate.net The mobile phase, a mixture of solvents such as acetonitrile (B52724) and water or methanol and ammonium (B1175870) acetate (B1210297) buffer, carries the sample through the column, separating azasetron from other components based on its chemical affinity for the column material. researchgate.netresearchgate.net

Following separation, the eluent from the LC system is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the azasetron molecules, which are then detected in positive ion mode. researchgate.netnih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity. In this mode, specific precursor-to-product ion transitions are monitored for both azasetron and the internal standard. For azasetron hydrochloride, a common transition monitored is m/z 349.9 → 223.5. researchgate.netnih.gov This specific monitoring ensures that only the compound of interest is quantified, minimizing interference from other substances in the plasma.

Method Validation and Sensitivity

The reliability of an analytical method is established through a rigorous validation process that assesses several key parameters, including linearity, sensitivity, precision, and accuracy.

Linearity of an assay is determined by analyzing calibration standards at various known concentrations. For azasetron hydrochloride in plasma, LC-MS/MS methods have demonstrated excellent linearity over specific concentration ranges. For instance, one method showed linearity over the range of 6-1000 ng/mL in rabbit plasma. researchgate.netnih.gov Another method developed for pig plasma was linear over a concentration range of 0.25-200 µg/L. researchgate.net

Sensitivity is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For azasetron hydrochloride, a sensitive LC-MS/MS method achieved an LLOQ of 6 ng/mL in rabbit plasma. researchgate.netnih.gov

Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). Assays for azasetron have shown good precision, with both intra-day (within the same day) and inter-day (on different days) precision RSDs being less than 12%. researchgate.netnih.gov Another study reported intra- and inter-day precision within 12.1% RSD. researchgate.net

Accuracy is the measure of how close the experimental value is to the true value and is often expressed as the percentage of recovery or relative error. The mean recovery of azasetron hydrochloride from plasma has been reported to be in the range of 85.6-92.7%. researchgate.netnih.gov One method reported an accuracy within 8.3% in terms of relative error. researchgate.net

Table 2: Validation Parameters of an LC-MS/MS Method for Azasetron Hydrochloride in Rabbit Plasma

Parameter Finding
Linearity Range 6-1000 ng/mL
Lower Limit of Quantitation (LLOQ) 6 ng/mL
Mean Recovery 85.6-92.7%
Intra-day Precision (RSD) < 12%
Inter-day Precision (RSD) < 12%

Data from a validated LC-MS/MS method. researchgate.netnih.gov

Preclinical Research on Azasetron Hydrochloride

In Vitro Studies

In vitro studies are crucial for understanding the fundamental mechanisms by which a compound exerts its effects at a molecular and cellular level. For Azasetron (B53510) hydrochloride, these studies have centered on its receptor binding characteristics and its influence on various cellular processes.

Azasetron hydrochloride's primary mechanism of action is as a selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. The affinity of Azasetron for this receptor has been quantified in laboratory studies using animal tissue.

Research utilizing a tissue preparation from the small intestine of rats demonstrated Azasetron's high affinity for the 5-HT3 receptor. nih.gov In this competitive binding assay, [3H]granisetron was used as a radioligand to label the 5-HT3 receptors. Azasetron was found to compete with [3H]granisetron in a concentration-dependent manner. nih.gov Scatchard analysis of the binding data indicated a single population of saturable binding sites. nih.gov The study determined the inhibitory constant (Ki) for Azasetron, which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. Azasetron demonstrated a potent binding affinity with a reported Ki value of 0.33 nM, confirming its strong interaction with the 5-HT3 receptor in the gastrointestinal tract. nih.gov Another source reports a pKi value, the negative logarithm of the Ki, of 9.27, further underscoring its high affinity. wikipedia.org

Binding Affinity of Azasetron Hydrochloride
ParameterValueTissue PreparationReference
Ki0.33 nMRat Small Intestine nih.gov
pKi9.27Not Specified wikipedia.org

Neutrophils are a critical component of the innate immune system, and their functions, such as chemotaxis (movement towards a chemical signal) and phagocytosis (engulfing and destroying pathogens), are vital for host defense. nih.gov The potential impact of antiemetic drugs on these processes is an important area of investigation.

An ex vivo study on human neutrophils found that Azasetron, at clinically relevant concentrations, did not impair chemotaxis or phagocytosis. nih.gov This suggests that while effectively blocking 5-HT3 receptors, Azasetron does not interfere with these fundamental neutrophil functions. nih.gov

Reactive oxygen species (ROS), such as superoxide (B77818) (O2-) and hydrogen peroxide (H2O2), are byproducts of cellular metabolism. While they play roles in cell signaling, excessive levels can lead to cellular damage. The ability of a drug to scavenge these species is a measure of its antioxidant activity.

In an acellular (cell-free) system, Azasetron was evaluated for its ability to scavenge superoxide and hydrogen peroxide. The study found that Azasetron failed to scavenge either O2- or H2O2. nih.gov This indicates that the therapeutic effects of Azasetron are not related to direct antioxidant activity. nih.gov

Animal Model Studies

Animal models are indispensable for evaluating the physiological effects of a drug, particularly for complex processes like emesis (vomiting). These studies provide the foundational evidence for a drug's efficacy before human trials.

Cisplatin (B142131) is a highly emetogenic chemotherapy agent, and animal models of cisplatin-induced emesis are standard for testing antiemetic drugs. nih.govvfu.cz The ferret is a commonly used model because its emetic response to cisplatin is well-characterized and has been pivotal in establishing the efficacy of 5-HT3 receptor antagonists. nih.gov

Azasetron is recognized for its use in managing nausea and vomiting induced by cancer chemotherapy, including cisplatin treatment. wikipedia.org While specific preclinical data on Azasetron in the ferret model is not detailed in the provided sources, the established efficacy of 5-HT3 receptor antagonists as a class in this model provides a strong basis for its action. nih.gov Studies in dogs have also demonstrated that 5-HT3 antagonists like ondansetron (B39145) and granisetron (B54018) are highly effective in controlling cisplatin-induced vomiting. vfu.czuludag.edu.tr

Chemotherapy can induce both acute emesis (occurring within 24 hours) and delayed emesis (occurring more than 24 hours after administration). nih.gov Doxorubicin (B1662922), another chemotherapeutic agent, has been used to establish animal models specifically for studying delayed emesis.

In a study using dogs, a single intravenous administration of doxorubicin (2 mg/kg) reliably induced delayed emesis, which peaked on day 3 or 4 post-administration. nih.gov When Azasetron was administered orally for four days, starting 24 hours after doxorubicin, it produced a notable decrease in the frequency of delayed emesis. nih.gov This finding suggests that 5-HT3 receptors play a role in the mechanisms of delayed emesis and that Azasetron is effective in this context. nih.gov

Effect of Azasetron on Doxorubicin-Induced Delayed Emesis in Dogs
Azasetron Daily Oral DoseReduction in Delayed EmesisReference
0.3 mg/kg~30% nih.gov
1 mg/kg~50% nih.gov

Neuroprotection Studies (e.g., Hypoxia/Hypoglycemia-induced Decrease in CA1 Field Potential)

Preclinical research directly investigating the neuroprotective effects of azasetron hydrochloride on hypoxia/hypoglycemia-induced decreases in the CA1 field potential of the hippocampus is not extensively documented in publicly available scientific literature. However, the broader class of 5-HT3 receptor antagonists has been a subject of interest in the context of ischemic neuronal damage. Studies on other selective 5-HT3 receptor antagonists have suggested a potential neuroprotective role. For instance, research has shown that blockade of the 5-HT3 receptor can offer protection against ischemia-induced neuronal deficits. This line of inquiry suggests a plausible, yet underexplored, avenue for azasetron hydrochloride research. The underlying hypothesis is that by antagonizing 5-HT3 receptors, which are implicated in neuronal excitability, compounds like azasetron hydrochloride could potentially mitigate the detrimental cascade of events following hypoxic or hypoglycemic insults to sensitive brain regions like the hippocampus. Further targeted studies are necessary to specifically elucidate the role, if any, of azasetron hydrochloride in neuroprotection under such conditions.

Skin Permeation and Transdermal Delivery Research

The development of alternative delivery routes for azasetron hydrochloride has been the focus of research aimed at improving patient compliance and providing sustained drug release. Transdermal drug delivery systems (TDDS) present a promising alternative to oral and intravenous administration.

In one study, a drug-in-adhesive transdermal patch for azasetron was developed and evaluated. The research explored the impact of different pressure-sensitive adhesives (PSAs), permeation enhancers, and drug loadings on the in vitro permeation of azasetron through rabbit skin. The optimal formulation was identified as one containing DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as a penetration enhancer, and a 5% drug loading frontiersin.org. This formulation demonstrated a favorable permeation profile, suggesting its potential for effective transdermal delivery.

Subsequent in vivo pharmacokinetic studies in Bama miniature pigs with the optimized patch showed sustained release profiles for up to 216 hours frontiersin.org. A strong correlation was observed between the in vitro skin permeation data and the in vivo absorption curve, indicating that the in vitro model is a reliable predictor of in vivo performance for transdermal azasetron patches frontiersin.org. These findings underscore the feasibility of developing a clinically viable azasetron transdermal patch for managing conditions like delayed chemotherapy-induced nausea and vomiting.

In Vitro Permeation of Azasetron Transdermal Patch Formulations

AdhesivePermeation EnhancerDrug Loading (%)Key Finding
DURO-TAK 87-93015% Isopropyl Myristate5Optimal formulation with the best permeation profile.
Various PSAsVariousVariousThe choice of adhesive and permeation enhancer significantly impacts skin permeation.

Exploratory Preclinical Applications

Beyond its established and investigated uses, the unique pharmacological profile of azasetron hydrochloride has prompted preliminary research into other potential therapeutic domains.

Antimitogenic and Apoptotic Effects on Cancer Cell Lines

There is a notable lack of preclinical studies in the available scientific literature specifically investigating the antimitogenic and apoptotic effects of azasetron hydrochloride on cancer cell lines. While the broader field of oncology research actively explores compounds that can inhibit cell division (antimitogenic effects) and induce programmed cell death (apoptosis) as potential cancer therapies, azasetron hydrochloride has not been a prominent subject of such investigations. Its primary mechanism of action as a 5-HT3 receptor antagonist does not immediately suggest a direct role in the cellular machinery of mitosis or apoptosis, which are often targeted by cytotoxic and targeted cancer drugs. Therefore, the potential for azasetron hydrochloride to exert direct antimitogenic or apoptotic effects on cancer cells remains an open and uninvestigated area of research.

Research in Cocaine Abuse Models

The role of the serotonin (B10506) (5-HT) system in the neurobiological mechanisms underlying cocaine addiction has led to research into the potential of 5-HT receptor ligands, including azasetron, to modulate cocaine-induced behaviors in animal models. Behavioral sensitization, a phenomenon characterized by an augmented locomotor response to repeated administration of a psychostimulant, is a widely used model to study the neuroadaptations associated with addiction.

A preclinical study in male ddY mice investigated the effect of azasetron on cocaine-induced behavioral sensitization. The repeated co-administration of azasetron with cocaine for seven days was found to significantly reduce the expression of cocaine-induced behavioral sensitization, which was observed even after a withdrawal period of 7-14 days. These findings suggest that the 5-HT3 receptor may play a role in the development and expression of behavioral sensitization to cocaine. However, the study also noted that azasetron did not inhibit behavioral sensitization when administered after the sensitization had already been established, indicating its potential role is in the development rather than the maintenance of this neuroadaptation.

Effect of Azasetron on Cocaine-Induced Behavioral Sensitization in Mice

Treatment GroupObservationConclusion
Coadministration of Azasetron with CocaineSignificantly reduced cocaine-induced behavioral sensitization after a 7-day withdrawal.Suggests a role for the 5-HT system in the development and expression of cocaine sensitization.
Azasetron administered after cocaine sensitizationDid not inhibit established behavioral sensitization.The effect is on the development, not the maintenance, of sensitization.

Studies on Hearing Loss Prevention (e.g., Cisplatin-induced Ototoxicity)

Cisplatin is a potent and widely used chemotherapeutic agent, but its use is often limited by significant side effects, including ototoxicity, which can lead to permanent hearing loss. Preclinical research has explored the potential of various compounds to mitigate this adverse effect.

Studies have investigated the protective effects of the R-enantiomer of azasetron, specifically SENS-401 (R-azasetron besylate), in animal models of cisplatin-induced hearing loss. In a rat model, the oral administration of SENS-401 was shown to effectively reduce cisplatin-induced hearing loss and cochlear damage. The protective effects were evaluated through auditory brainstem response and distortion product otoacoustic emission tests. Importantly, in vitro assessments on a panel of cisplatin-sensitive cancer cell lines (NIH:OVCAR-3, SK-N-AS, NCI-H460, FaDu) demonstrated that SENS-401 did not interfere with the cytotoxic efficacy of cisplatin.

Further research has indicated that SENS-401 may exert its protective effects through the inhibition of calcineurin, as both cisplatin-induced and acoustic trauma-induced hearing loss share common apoptotic pathways. These findings position SENS-401 as a promising candidate for the prevention of cisplatin-induced ototoxicity.

Protective Effect of SENS-401 (R-azasetron besylate) on Cisplatin-Induced Ototoxicity in Rats

ParameterMethodologyResult
Hearing LossAuditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE) testsSENS-401 reduced cisplatin-induced hearing loss.
Cochlear DamageImmunolabeling for myosin-VIIa to count outer hair cellsReduced cochlear damage observed.
Interference with ChemotherapyIn vitro cytotoxicity assays on cancer cell linesSENS-401 did not impact the cytotoxic effects of cisplatin.

Clinical Research on Azasetron Hydrochloride

Efficacy in Emesis Prophylaxis

Azasetron (B53510) hydrochloride has demonstrated effectiveness in the prevention of acute nausea and vomiting induced by chemotherapy. nih.gov As a selective 5-HT3 receptor antagonist, its efficacy in the acute phase of CINV (the first 24 hours after chemotherapy) is a primary indication for its clinical use. patsnap.com Studies have shown it to be a valuable agent in managing the emetic effects of anticancer drugs. nih.gov

The efficacy of azasetron in managing delayed CINV, which occurs more than 24 hours after chemotherapy administration, has been a subject of further investigation. A prospective, randomized, double-blind, multicenter trial was conducted to compare the efficacy of azasetron with ondansetron (B39145) for the prevention of delayed CINV. In this study, the complete response rate over days 2-6 was 45% in the azasetron group and 54.5% in the ondansetron group. The results did not prove the non-inferiority of azasetron compared to ondansetron in this context, suggesting azasetron showed inferiority in controlling delayed CINV. e-crt.org

Table 1: Efficacy in Delayed CINV (Days 2-6)
Treatment GroupComplete Response Rate (%)95% Confidence Interval
Azasetron45.0-21.4 to 2.5
Ondansetron54.5

Azasetron hydrochloride is utilized as part of the therapeutic arsenal (B13267) against radiation-induced nausea and vomiting (RINV). patsnap.com The mechanism of action, blocking serotonin (B10506) 5-HT3 receptors, is effective in managing the emesis triggered by radiotherapy. patsnap.com

Comparative Clinical Efficacy Studies

While specific placebo-controlled trials for azasetron were not identified in the literature search, the efficacy of the 5-HT3 receptor antagonist class, to which azasetron belongs, is well-established over placebo. A meta-analysis of 17 randomized controlled trials on prophylaxis for RINV demonstrated that the 5-HT3 receptor antagonist class was significantly more effective than placebo in achieving complete control of both vomiting and nausea. amegroups.cn In one randomized trial, 67% of patients receiving the 5-HT3 antagonist ondansetron for abdominal radiotherapy experienced complete control of emesis, compared with 45% of patients who were given a placebo. jnccn.org Another study reported that for postoperative nausea and vomiting, the incidence was 48% in a placebo group versus 16% in a group receiving the 5-HT3 antagonist granisetron (B54018). These findings for the drug class underscore the antiemetic efficacy beyond a placebo effect.

Azasetron versus Other 5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron)

Comparative clinical research has been conducted to determine the efficacy of azasetron relative to other first-generation 5-HT3 receptor antagonists, primarily ondansetron and granisetron, in preventing chemotherapy-induced nausea and vomiting (CINV).

A randomized, non-inferiority study compared oral azasetron with intravenous granisetron in patients receiving moderately emetogenic chemotherapy. The trial concluded that oral azasetron was non-inferior to intravenous granisetron in controlling acute emesis (occurring within the first 24 hours). iiarjournals.orgnih.gov The complete response rates during this acute phase were nearly identical between the two groups. iiarjournals.org Another comparative study involving a generic version of granisetron and azasetron found no significant differences in anti-emetic efficacy, adverse events, or patient quality of life. jst.go.jp

In contrast, a multi-center, randomized, double-blind trial evaluated azasetron against ondansetron for the prevention of delayed CINV (occurring on days 2-6 post-chemotherapy). The study found that azasetron was inferior to ondansetron in this setting. nih.govresearchgate.net The complete response rate for controlling delayed CINV was lower in the azasetron group compared to the ondansetron group. nih.govresearchgate.net However, the safety profiles of the two medications were found to be similar. nih.govresearchgate.net

Table 1: Comparative Efficacy of Azasetron vs. Other 5-HT3 Antagonists
ComparisonIndicationAzasetron Complete Response RateComparator Complete Response RateFindingSource
Azasetron (Oral) vs. Granisetron (IV)Acute CINV98.11%98.08%Non-inferior iiarjournals.org
Azasetron vs. OndansetronDelayed CINV (Days 2-6)45%54.5%Inferior nih.govresearchgate.net

Combination Therapies (e.g., with Dexamethasone)

The co-administration of 5-HT3 receptor antagonists with a corticosteroid, such as dexamethasone (B1670325), is a standard practice to enhance antiemetic efficacy. Clinical studies evaluating azasetron have consistently incorporated this combination approach. Research has shown that combining azasetron with dexamethasone is more effective in reducing CINV compared to azasetron administered alone, particularly in patients undergoing cisplatin (B142131) chemotherapy. In a clinical evaluation involving patients with hepatocellular carcinoma, a combination of azasetron and methylprednisolone (B1676475) demonstrated a high response rate of 97%. nih.gov The comparative trials of azasetron against ondansetron and granisetron also utilized dexamethasone as part of the standard antiemetic regimen for all patient groups. iiarjournals.org

Drug Interaction Research

The potential for drug interactions is a critical aspect of azasetron hydrochloride's pharmacological profile, particularly concerning serotonergic and cardiac medications.

Serotonergic Drugs (e.g., SSRIs, SNRIs) and Serotonin Syndrome Risk

As with other 5-HT3 receptor antagonists, there is a potential risk of serotonin syndrome when azasetron hydrochloride is used concurrently with other serotonergic agents. patsnap.comapsf.org This condition, which results from an excess of serotonin, can be life-threatening. newswire.ca Medications such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) can increase this risk. patsnap.com Therefore, caution is advised when co-administering azasetron with these drugs, and patients should be monitored for symptoms like agitation, confusion, tachycardia, and hyperthermia. patsnap.comdrugoffice.gov.hk

QT Interval-Prolonging Drugs and Cardiac Arrhythmias

The class of 5-HT3 receptor antagonists has been associated with prolongation of the QT interval on an electrocardiogram, a condition that can increase the risk of serious cardiac arrhythmias like Torsades de Pointes. patsnap.comclinicalcorrelations.org Azasetron is included in this class effect, and a history of prolonged QT interval is a noted contraindication for its use. patsnap.com The risk of cardiac arrhythmias can be compounded when azasetron is used in conjunction with other medications known to prolong the QT interval, such as certain antiarrhythmics, antipsychotics, and antibiotics. patsnap.com

Hepatic Impairment and Metabolic Considerations

Azasetron is metabolized in the liver, primarily involving cytochrome P450 enzymes. patsnap.compatsnap.com Consequently, its pharmacokinetics can be altered in patients with liver disease. uc.pt In patients with severe hepatic impairment, close monitoring or dose adjustments may be necessary to prevent potential toxicity from drug accumulation. patsnap.com One study observed that the average area under the concentration (AUC) curve of azasetron was significantly greater in patients with liver cirrhosis compared to that of a healthy volunteer, indicating reduced clearance of the drug. nih.gov

Stability and Compatibility Studies in Clinical Preparations

The physical and chemical stability of azasetron hydrochloride in clinical preparations, particularly when mixed with other drugs for intravenous administration, is essential for ensuring patient safety and therapeutic efficacy.

Studies have investigated the stability of azasetron hydrochloride when combined with dexamethasone sodium phosphate (B84403) in 0.9% sodium chloride injection. When stored in polyolefin bags or glass bottles and protected from light, the mixture remains stable for extended periods. Specifically, at a room temperature of 25°C, the combination is stable for 48 hours. When refrigerated at 4°C, the stability extends to 14 days. During these periods, the concentrations of both drugs remain above 97% of their initial values.

However, exposure to room light is a critical factor influencing the stability of the mixture. When exposed to light at 25°C, the concentrations of both azasetron and dexamethasone decrease significantly over 48 hours, accompanied by a drop in pH and a color change from colorless to pink. Therefore, it is recommended that combinations of azasetron and dexamethasone in solution should be protected from light exposure.

Table 2: Stability of Azasetron-Dexamethasone Mixture
ConditionStorage ContainerStability PeriodKey Findings
25°C, Protected from lightPolyolefin bags or Glass bottles48 hoursConcentration remains >97% of initial value.
4°C, Protected from lightPolyolefin bags or Glass bottles14 daysConcentration remains >97% of initial value.
25°C, Exposed to lightPolyolefin bags or Glass bottlesSignificant degradation within 48 hoursSignificant loss of both drugs; pH decreases; color changes to pink.

Admixture Stability with Other Antiemetics (e.g., Dexamethasone)

The co-administration of multiple antiemetic drugs is a common and effective strategy for managing chemotherapy-induced nausea and vomiting (CINV). This approach often necessitates the preparation of intravenous admixtures, making the physical and chemical stability of the combined drugs a critical consideration for patient safety and therapeutic efficacy. Research has been conducted to evaluate the stability of azasetron hydrochloride when mixed with other antiemetics, such as dexamethasone sodium phosphate.

One significant study investigated the stability of azasetron hydrochloride (0.1 mg/mL) combined with varying concentrations of dexamethasone sodium phosphate (0.05, 0.1, or 0.2 mg/mL) in a 0.9% sodium chloride injection solution. The admixtures were stored in both glass bottles and polyolefin bags under different temperature and light conditions. The stability was assessed through visual inspection, pH measurements, and high-pressure liquid chromatography (HPLC) to determine the drug concentrations over time.

When protected from light, the admixtures of azasetron hydrochloride and dexamethasone sodium phosphate demonstrated high stability. At a refrigerated temperature of 4°C, the concentrations of both drugs remained above 97% of their initial values for up to 14 days. Similarly, when stored at room temperature (25°C) and shielded from light, the drug concentrations were maintained for at least 48 hours. Throughout these protected-light studies, there were no observable changes in color or precipitation, and the pH of the solutions remained stable. researchgate.net

These findings suggest that admixtures of azasetron hydrochloride and dexamethasone sodium phosphate are stable for a clinically practical duration when appropriate storage conditions, particularly light protection, are maintained. nih.govoncotarget.com This allows for the advance preparation of these intravenous solutions, potentially improving efficiency in clinical settings.

Table 1: Stability of Azasetron Hydrochloride and Dexamethasone Sodium Phosphate Admixture in 0.9% Sodium Chloride Injection (Protected from Light)

Storage Condition Container Time Azasetron HCl Remaining (%) Dexamethasone Sodium Phosphate Remaining (%)
4°C Glass Bottle / Polyolefin Bag 14 days >97% >97%
25°C Glass Bottle / Polyolefin Bag 48 hours >97% >97%

Influence of Environmental Factors (e.g., Light Exposure)

Environmental factors, most notably light exposure, can significantly impact the chemical stability of pharmaceutical compounds. For azasetron hydrochloride, particularly when in solution, light is a critical factor that can lead to degradation.

Studies have demonstrated that azasetron hydrochloride is susceptible to photodegradation. When solutions of azasetron hydrochloride in 0.9% sodium chloride or 5% glucose were exposed to room light at 25°C or 35°C, a significant loss of the drug concentration was observed within 4 hours. nih.gov This degradation was accompanied by a visible change in the solution's appearance, from colorless to pink, and a decrease in the pH value. researchgate.netnih.gov

The same vulnerability to light is observed in admixtures of azasetron hydrochloride and dexamethasone sodium phosphate. When these admixtures were stored at room temperature (25°C) and exposed to ambient room light, the concentrations of both drugs decreased significantly over a 48-hour period. nih.govoncotarget.comnih.gov This chemical instability under light exposure underscores the necessity of protecting solutions containing azasetron hydrochloride from light during storage and administration. The degradation not only results in a loss of potency but also the formation of potential degradation products, indicated by the change in color. nih.govbd.com

Therefore, to ensure the therapeutic integrity and safety of azasetron hydrochloride solutions, it is imperative that they are prepared, stored, and administered with adequate protection from light. oncotarget.comnih.gov This includes the use of light-protective bags for intravenous infusions.

Table 2: Effect of Light Exposure on the Stability of Azasetron Hydrochloride and Dexamethasone Sodium Phosphate Admixture at 25°C

Condition Time Azasetron HCl Concentration Dexamethasone Sodium Phosphate Concentration Physical Appearance pH
Protected from light 48 hours >97% of initial >97% of initial Clear, colorless Stable
Exposed to room light 48 hours Significantly lowered Significantly lowered Changed to pink Decreased

Structure Activity Relationship Sar Studies of Azasetron Hydrochloride

Identification of Key Structural Features for 5-HT3 Receptor Antagonism

Azasetron (B53510) hydrochloride's efficacy is rooted in a specific combination of structural motifs that align with the general pharmacophore model for 5-HT3 receptor antagonists. This model typically consists of three essential components: an aromatic/heteroaromatic ring, a basic amine center, and a linking group, often containing a carbonyl moiety. wikipedia.org Azasetron's structure, which features a 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide core, represents a unique variation of this theme compared to indole (B1671886) or indazole-based "setrons". nih.gov

The key structural features essential for its antagonist activity are:

The Aromatic Moiety (1,4-Benzoxazine System): The bicyclic benzoxazine (B1645224) ring system serves as the crucial aromatic component. This group is believed to engage in hydrophobic and electronic interactions with complementary residues within the 5-HT3 receptor binding site. High-resolution structural studies of other setrons complexed with the 5-HT3A receptor reveal that this aromatic part interacts with residues in the complementary subunit of the receptor. nih.gov

The Basic Amine (1-Azabicyclo[2.2.2]octan-8-yl Moiety): The rigid, bridged bicyclic amine, also known as a quinuclidine (B89598) derivative, is the essential basic center. At physiological pH, this nitrogen atom is protonated, carrying a positive charge that is critical for forming a strong ionic interaction with an acidic amino acid residue, such as aspartate, deep within the receptor's binding pocket. nih.gov The rigidity of this azabicyclic system helps to lock the molecule into an optimal conformation for binding, minimizing the entropic penalty upon interaction with the receptor.

The Linker (Amide Group): The carboxamide group (-C(=O)NH-) acts as a linker, connecting the aromatic benzoxazine system to the basic azabicyclic moiety. The carbonyl oxygen of this amide is a key hydrogen bond acceptor, a feature consistent with the refined 5-HT3 receptor pharmacophore model. acs.orgnih.gov The coplanar alignment of the carbonyl group with the aromatic ring is considered an important feature for proper orientation within the binding site. wikipedia.orgnih.gov

Studies on related series of compounds have confirmed the importance of these features. For instance, research on various benzamides and benzoxazines has consistently shown that compounds incorporating a 1-azabicyclo[2.2.2]oct-3-yl or a related azabicyclic moiety exhibit the highest antagonistic activity. amazonaws.com

Rational Design and Synthesis of Derivatives

The rational design of azasetron derivatives has been a key strategy to probe the SAR and optimize affinity for the 5-HT3 receptor. By systematically modifying the core scaffold of azasetron, researchers have elucidated the structural requirements for potent antagonism.

One area of focus has been the substitution on the aromatic ring. In a study of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamides, which share the same aromatic core as azasetron, the attachment of the 1-azabicyclo[2.2.2]oct-3-yl moiety at the 8th position of the benzoxazine was found to be critical for high antagonistic activity. amazonaws.com The lead compound from this series demonstrated a high affinity for the 5-HT3 receptor, with a Ki value of 2.9 nM. amazonaws.com

In a separate but related series of N-(1-azabicyclo[2.2.2]oct-3-yl)benzamides, modifications to the benzamide (B126) portion provided significant SAR insights. Researchers synthesized homologues of a lead compound, 5-chloro-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, by replacing the methoxy (B1213986) groups with larger alkoxy substituents. nih.gov The results showed that substitutions at the 3-position of the benzamide ring were particularly effective at increasing potency. nih.gov The introduction of a larger group, such as an E-(3-iodo-2-propenyl)oxy group, at this position resulted in a derivative with one of the highest affinities observed, boasting a Ki of 0.08 nM. nih.gov In contrast, substitutions at the 2-position did not significantly improve affinity, indicating a stricter steric and electronic requirement in that region of the binding pocket. nih.gov

These findings highlight a clear SAR trend where the nature and position of substituents on the aromatic ring can be fine-tuned to enhance receptor binding affinity.

Pharmacophore Modeling and Computational Approaches (Implied from SAR)

The SAR data derived from azasetron and its analogues are foundational for the development of pharmacophore models and the application of computational chemistry to understand ligand-receptor interactions. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr

For 5-HT3 receptor antagonists, the consensus pharmacophore model includes:

An aromatic or heteroaromatic center.

A protonatable nitrogen atom (basic center).

A hydrogen bond-accepting atom, typically a carbonyl oxygen. wikipedia.orgacs.org

Specific distance constraints between these features. For example, the optimal distance between the aromatic binding site and the basic amine is estimated to be between 8.4 and 8.9 Å. wikipedia.org

Azasetron hydrochloride fits this model well. Its benzoxazine ring serves as the aromatic center, the azabicyclic nitrogen is the basic center, and the amide carbonyl is the hydrogen bond acceptor.

Computational approaches, such as molecular docking, use these pharmacophore models to predict how a ligand like azasetron fits into the three-dimensional structure of the 5-HT3 receptor. rjptonline.org High-resolution cryo-electron microscopy structures of the 5-HT3A receptor in complex with other setrons have provided a detailed view of the binding pocket, validating key aspects of the pharmacophore model. nih.gov These structures confirm that the basic amine of the antagonist is positioned deep within the binding site of the principal subunit, while the aromatic moiety interacts with residues on the adjacent, complementary subunit. nih.gov Docking studies with 5-HT3 receptor models (e.g., based on PDB ID: 6HIS) allow for the calculation of binding affinities and visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rjptonline.orgresearchgate.net These computational tools are invaluable for rationalizing the observed SAR and for guiding the design of new derivatives with potentially improved potency and selectivity.

Emerging Research and Future Directions

Novel Formulations and Delivery Systems

Research into novel formulations and drug delivery systems for azasetron (B53510) hydrochloride aims to enhance patient compliance, prolong therapeutic effects, and enable new clinical applications.

Transdermal Patches: A significant area of development is the creation of transdermal drug delivery systems. One study focused on developing a drug-in-adhesive transdermal patch for azasetron. The optimal formulation, containing specific adhesives and a penetration enhancer, exhibited a sustained-release profile in vivo for up to 216 hours. nih.gov This suggests that a transdermal patch could be a promising option for managing delayed chemotherapy-induced nausea and vomiting, offering a non-invasive method for continuous drug administration. nih.govnih.gov

Enantiomer-Specific Formulations: Investigational work is underway on formulations containing a specific enantiomer of azasetron. Arazasetron besylate (SENS-401), which consists exclusively of the R-enantiomer of azasetron, is being studied for its potential to prevent hearing loss. wikipedia.orgsensorion.com This formulation acts as both a 5-HT3 receptor antagonist and a calcineurin inhibitor. sensorion.comnih.gov Preclinical and Phase 1 trials have shown it to be well-tolerated, and it is being developed to protect against inner ear lesions that can lead to hearing loss from causes like acoustic trauma or cisplatin-induced ototoxicity. wikipedia.orgsensorion.comexcenen.com

Alternative Delivery Routes: While not yet specific to azasetron, research into related 5-HT3 antagonists provides a roadmap for future developments. For instance, nasal spray formulations have been explored for other antiemetics to offer rapid absorption through the nasal mucosa for a prompt antiemetic effect. google.comasteproallergy.comclevelandclinic.org Such a delivery system could be investigated for azasetron to provide a fast-acting alternative to oral or intravenous administration.

Pharmacogenomic Research and Patient Variability

Pharmacogenomics studies how genetic variations influence individual responses to medications, which is critical for personalizing treatment. For 5-HT3 receptor antagonists like azasetron, patient variability in efficacy can be influenced by genetic polymorphisms in both the drug's target receptors and the enzymes responsible for its metabolism.

Receptor Polymorphisms: Variations in the genes encoding subunits of the 5-HT3 receptor can alter the receptor's structure and function, potentially affecting how well drugs like azasetron can bind and exert their effect.

Metabolizing Enzymes: Azasetron is metabolized by cytochrome P450 (CYP450) enzymes. nih.govmdpi.com Genetic polymorphisms in CYP450 genes are a major source of inter-individual differences in drug metabolism. For example, variations in genes like CYP2D6 and CYP3A4 can lead to "poor metabolizer" or "ultrarapid metabolizer" phenotypes, which could alter the plasma concentrations of azasetron and affect its efficacy. An in vitro study comparing azasetron, ondansetron (B39145), and ramosetron (B134825) found that azasetron did not inhibit or stimulate the activities of several major CYP enzymes (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4), suggesting a low potential for clinically significant drug interactions via metabolic inhibition. nih.gov However, understanding how a patient's own CYP genetic profile affects azasetron metabolism is a key area for future research to predict response and optimize therapy.

Table 2: Potential Pharmacogenomic Factors in Azasetron Hydrochloride Therapy
Gene CategorySpecific Genes (Examples)Potential Impact on Azasetron Therapy
Drug TargetHTR3A, HTR3B, HTR3C (5-HT3 Receptor Subunits)Alterations in receptor binding affinity and drug efficacy.
Drug MetabolismCYP2D6, CYP3A4, CYP1A2 (Cytochrome P450 Enzymes)Variations in drug clearance, leading to altered plasma concentrations and potential changes in efficacy.
Drug TransportersABCB1 (P-glycoprotein)Polymorphisms could influence the distribution of the drug to target tissues.

常见问题

Q. What methodologies are recommended for quantifying Azasetron hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the standard method for quantification. Key parameters include:

  • Column : Phenomenex C18 (4.6 mm × 150 mm, 5 μm).
  • Mobile phase : Acetonitrile, 50 mM KH2_2PO4_4 buffer, and triethylamine (25:74:1 v/v), pH adjusted to 4.0 with phosphoric acid.
  • Detection : Dual wavelengths at 241 nm (dexamethasone) and 302 nm (azasetron) using a diode array detector.
  • Flow rate : 1.0 mL/min at 30°C, with a 20 μL injection volume . Method validation includes specificity testing under forced degradation conditions (acid/base/oxidative stress) to ensure no interference from degradation products .

Q. What is the synthetic pathway for Azasetron hydrochloride, and what are critical intermediates?

Azasetron hydrochloride is synthesized via a nine-step process starting from methyl 5-chloro-2-hydroxybenzoate. Key steps include:

  • Nitration and reduction to form intermediates with bicyclic structures.
  • Coupling reactions to introduce the benzoxazine moiety. The final product is obtained with an overall yield of ~40%, confirmed by IR, 1^1H-NMR, and mass spectrometry . Optimization focuses on reducing side reactions and improving purity through controlled reaction conditions .

Q. How does Azasetron hydrochloride selectively antagonize 5-HT3_33​ receptors?

Azasetron binds to 5-HT3_3 receptors with high affinity (IC50_{50} = 0.33 nM) without interacting with dopamine receptors. Selectivity is validated via:

  • Radioligand binding assays using labeled 5-HT3_3 receptor antagonists.
  • Functional assays measuring inhibition of serotonin-induced ion currents in neuronal cells .

Advanced Research Questions

Q. How should stability studies for Azasetron hydrochloride in combination therapies be designed?

  • Experimental variables : Test combinations (e.g., with dexamethasone) at clinically relevant concentrations (e.g., 0.05–0.2 mg/mL dexamethasone + 0.1 mg/mL azasetron).
  • Storage conditions : Assess stability at 4°C (14 days) and 25°C (48 hours) in polyolefin bags/glass bottles under light-protected vs. exposed conditions.
  • Analytical endpoints : Measure drug degradation via HPLC, with stability defined as ≥90% retention of initial concentration .

Q. How can conflicting data on Azasetron hydrochloride’s stability be resolved?

Discrepancies between studies (e.g., 24-hour vs. 48-hour stability) arise from variables such as:

  • Light exposure : Degradation exceeds 80% after 48 hours under light, versus <3% loss when protected .
  • Container material : Polyolefin bags vs. glass may interact differently with drug formulations. Researchers should replicate studies using identical conditions (e.g., light intensity, temperature control) and validate analytical methods to ensure comparability .

Q. What strategies improve the synthesis yield and purity of Azasetron hydrochloride?

  • Process optimization : Use catalytic hydrogenation for nitro-group reduction to minimize byproducts.
  • Purification techniques : Recrystallization with ethanol-water mixtures enhances purity.
  • Impurity profiling : Monitor intermediates via thin-layer chromatography (TLC) to identify and eliminate side products .

Q. How do environmental factors influence Azasetron hydrochloride’s degradation kinetics?

  • Light : UV/visible light induces photodegradation, leading to color changes (colorless → pink) and >80% loss in 48 hours.
  • Temperature : Elevated temperatures (e.g., 35°C) accelerate degradation, but refrigeration (4°C) maintains stability for ≥14 days. Methodological recommendation : Conduct accelerated stability testing under ICH guidelines (Q1A) to predict shelf-life .

Q. How is the safety profile of Azasetron hydrochloride assessed in clinical research?

  • Preclinical studies : Acute/chronic toxicity assays in animal models to determine LD50_{50} and organ-specific effects.
  • Clinical trials : Monitor adverse events (AEs) like headache or constipation using CTCAE criteria.
  • Post-marketing surveillance : Analyze AE databases (e.g., FAERS) to identify rare or long-term effects .

Q. What HPLC validation parameters ensure accurate co-quantification of Azasetron and co-administered drugs?

Key validation steps include:

  • Linearity : R2^2 ≥ 0.999 for both drugs over concentration ranges (e.g., 0.1–1.0 mg/mL).
  • Precision/accuracy : Intraday/interday CV < 2%, recovery rates 98–102%.
  • Robustness : Test pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2°C) variations .

Q. How can receptor selectivity studies distinguish 5-HT3_3 antagonism from off-target effects?

  • Comparative binding assays : Screen against related receptors (e.g., 5-HT4_4, dopamine D2_2).
  • In vivo models : Use cisplatin-induced emesis in ferrets to confirm antiemetic efficacy without extrapyramidal side effects (indicative of dopamine receptor interaction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron Hydrochloride-13C,d3
Reactant of Route 2
Reactant of Route 2
Azasetron Hydrochloride-13C,d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。